Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a nitrobenzyl thioether moiety, which can influence its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. The resulting benzimidazole intermediate is then subjected to further functionalization.
The introduction of the nitrobenzyl thioether group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole intermediate with 2-methyl-5-nitrobenzyl chloride in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The final step involves esterification to introduce the ethyl carboxylate group, typically using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of sulfoxide or sulfone derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.
Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets in biological systems. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function. The nitrobenzyl thioether group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate: Similar structure but lacks the thioether linkage.
Metronidazole: A well-known nitroimidazole with antimicrobial activity.
Thiazole derivatives: Compounds with a similar heterocyclic core but different substituents.
Uniqueness
Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate is unique due to the combination of the benzimidazole core and the nitrobenzyl thioether group. This combination may confer distinct biological activity and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate, identified by CAS number 845879-36-9, is a compound belonging to the benzimidazole family. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its antibacterial properties and potential mechanisms of action.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various benzimidazole derivatives, including those similar to this compound. The following table summarizes findings related to the antibacterial activity of related compounds:
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|---|
Compound 3aa | Staphylococcus aureus (MRSA) | < 1 µg/mL | Excellent |
Compound 3ad | Mycobacterium smegmatis | 3.9 µg/mL | High |
Compound 3aq | Candida albicans | 3.9 µg/mL | High |
Ethyl derivative | Escherichia coli | Not specified | Moderate |
These compounds exhibit significant activity against multi-resistant strains, suggesting that ethyl derivatives may also possess similar properties due to structural similarities .
The mechanism by which benzimidazole derivatives exert their antibacterial effects is still under investigation. However, molecular docking studies have suggested potential interactions with key bacterial targets such as:
- (p)ppGpp synthetases/hydrolases
- FtsZ proteins
- Pyruvate kinases
These interactions may disrupt bacterial cell division and metabolic processes, leading to cell death .
Case Studies
-
Antibacterial Screening :
A study synthesized a series of benzimidazole derivatives and evaluated their activity against resistant bacterial strains. Among these, certain compounds demonstrated MIC values comparable to established antibiotics like vancomycin . this compound is hypothesized to share this potent activity based on its structural characteristics. -
Cytotoxic Activity :
Research has indicated that benzimidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor growth in breast and colon cancer models .
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-5-nitrophenyl)methylsulfanyl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C18H17N3O4S/c1-3-25-18(22)20-16-7-5-4-6-15(16)19-17(20)26-11-13-10-14(21(23)24)9-8-12(13)2/h4-10H,3,11H2,1-2H3 |
InChI Key |
OGKRLFNBJDMGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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